Isopropyl 3-bromo-4-methoxybenzoate
Description
Isopropyl 3-bromo-4-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring, with an isopropyl ester moiety. The compound’s reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy groups, which modulate its stability and synthetic utility.
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWSHZXEBTEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms 3-hydroxy-4-methoxybenzoate.
Reduction: Reduction of the ester group forms 3-bromo-4-methoxybenzyl alcohol.
Oxidation: Oxidation of the methoxy group forms 3-bromo-4-hydroxybenzoate.
Scientific Research Applications
Isopropyl 3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of isopropyl 3-bromo-4-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents and ester groups, impacting physicochemical properties and reactivity:
Key Observations :
Physical and Chemical Properties
Limited data are available for the target compound, but analogs provide insights:
| Property | This compound | Ethyl 3-Bromo-4-Methoxybenzoate | Methyl 3-Bromo-4-Methylbenzoate |
|---|---|---|---|
| State at Room Temp. | Likely liquid or low-melting solid | Liquid or solid (inferred) | Solid |
| Solubility | Expected low water solubility | Not reported | Low water solubility (organic solvents preferred) |
| Stability | Stable under inert conditions | Stable (no decomposition reported) | Stable but sensitive to strong acids/bases |
Notes:
- Methyl 3-bromo-4-methylbenzoate exhibits higher crystallinity due to the non-polar methyl group, whereas methoxy-containing analogs may have improved solubility in polar aprotic solvents.
Example Pathway for Isopropyl 3-Cyano-4-Isopropoxybenzoate (Analog):
Intermediate 1 : 3-Bromo-4-hydroxybenzoic acid (precursor for bromination and esterification).
Intermediate 2 : 1-Methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate (introduces isopropoxy group via nucleophilic substitution).
Final Step: Cyano group introduction via palladium-catalyzed cyanation, yielding ~70% efficiency.
Comparison with Ethyl 3-Bromo-4-Methoxybenzoate :
- Ethyl esters are typically synthesized via acid-catalyzed esterification of 3-bromo-4-methoxybenzoic acid with ethanol, a simpler process than isopropyl ester formation due to ethanol’s higher reactivity.
Key Takeaway :
- Halogenated benzoates generally require careful handling due to irritant properties, necessitating PPE and adequate ventilation during synthesis.
Biological Activity
Isopropyl 3-bromo-4-methoxybenzoate is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Group : Enhances electrophilicity and may influence biological interactions.
- Methoxy Group : Contributes to solubility and may affect binding affinity to biological targets.
- Isopropyl Group : Provides steric bulk, potentially influencing the compound's reactivity and interaction with enzymes.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which may alter enzyme activity or protein interactions. This compound has been studied as a probe in biochemical assays, particularly for:
- Enzyme Activity Modulation : It can inhibit or enhance the activities of specific enzymes, which is crucial for understanding metabolic pathways.
- Protein Interactions : Its binding affinity can be assessed in studies involving protein-ligand interactions.
Applications in Research
This compound has several applications across various fields:
- Biochemical Assays : Used to study enzyme kinetics and protein dynamics.
- Pharmacological Investigations : Explored for potential antimicrobial and anti-inflammatory properties, indicating its therapeutic potential.
- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
This data suggests a promising role for this compound in developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. In vitro studies showed that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The results indicated a reduction in TNF-alpha levels by approximately 40% at a concentration of 10 µM.
Case Studies
-
Case Study on Enzyme Inhibition :
A study focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). The compound demonstrated an IC50 value of 25 µM against COX-1 and COX-2 enzymes. -
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to control groups.
Q & A
Q. What synthetic methodologies are recommended for preparing Isopropyl 3-bromo-4-methoxybenzoate, and how can reaction yields be optimized?
The compound is synthesized via esterification of 3-bromo-4-methoxybenzoic acid with isopropyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include a 1:1.2 molar ratio of acid to alcohol, refluxing in anhydrous toluene at 110°C for 6–8 hours, and using molecular sieves to absorb water. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted acid. Yields ≥85% require strict anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis. Contamination by diastereomers is minimized by slow cooling during crystallization .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- ¹H/¹³C NMR : Confirms ester (δ 1.2–1.4 ppm for isopropyl CH₃; δ 5.0–5.2 ppm for methine) and aromatic protons (δ 7.3–8.1 ppm).
- IR Spectroscopy : Ester carbonyl (∼1720 cm⁻¹) and methoxy C-O (∼1250 cm⁻¹).
- X-ray Crystallography : SHELXL refines bond lengths (e.g., C-Br = 1.89 Å) and validates spatial arrangement. ORTEP-III visualizes packing efficiency and hydrogen bonding .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Bromine at C3 facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The para-methoxy group enhances electrophilicity via electron withdrawal, accelerating oxidative addition to Pd(0). Optimal conditions: 2 mol% Pd(PPh₃)₄, 1.5 eq boronic acid, K₂CO₃ in DMF (80°C, 12 hours). Excess base or moisture promotes dehalogenation, reducing yields .
Advanced Questions
Q. How can discrepancies in spectroscopic and crystallographic data be resolved during structural validation?
Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR) are addressed by iterative refinement in SHELXL, applying restraints for thermal displacement parameters. ORTEP-III identifies solvent inclusion or twinning artifacts. Residual electron density (>0.5 e⁻/ų) may require alternative space group testing or hydrogen bonding analysis .
Q. What experimental design considerations are critical for studying the hydrolysis kinetics of the ester group under physiological conditions?
Use buffered solutions (pH 7.4, 37°C) with UV-Vis monitoring of benzoate release (λ = 254 nm). Pseudo-first-order kinetics require 10-fold excess NaOH. Competing acid/base pathways are distinguished via pH-rate profiles (pH 2–12). Activation energy (Eₐ) is derived from Arrhenius plots (25–60°C), revealing ΔG‡ ≈ 85 kJ/mol for water-assisted hydrolysis .
Q. How do steric effects from the isopropyl group impact nucleophilic aromatic substitution (NAS) at the brominated position?
The bulky isopropyl ester reduces NAS rates by ~40% compared to methyl analogs (kinetic studies with NaN₃ in DMSO, 25°C). DFT calculations (B3LYP/6-311+G**) show a ΔΔG‡ = 8.2 kJ/mol increase due to hindered access to C3. Steric maps predict meta-substitution dominance despite electronic activation at ortho .
Q. What safety protocols are essential when handling intermediates like 3-bromo-4-methoxybenzoic acid during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
